Technical Documentation Center

5-Chloro-2-propoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-propoxypyridine
  • CAS: 1160018-61-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Profiling of 5-Chloro-2-propoxypyridine

H ClNO Executive Summary & Synthetic Context 5-Chloro-2-propoxypyridine is a critical halogenated heterocyclic building block used frequently in the development of agrochemicals and pharmaceutical intermediates (specific...

Author: BenchChem Technical Support Team. Date: February 2026


H

ClNO

Executive Summary & Synthetic Context

5-Chloro-2-propoxypyridine is a critical halogenated heterocyclic building block used frequently in the development of agrochemicals and pharmaceutical intermediates (specifically nicotinic acetylcholine receptor modulators).

To accurately interpret spectroscopic data, one must understand the compound's synthetic origin. The standard industrial route involves a Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyridine  with n-propanol  in the presence of a base (NaH or KOH).

Why this matters for Spectroscopy:

  • Regioselectivity: The chlorine at position 2 is activated by the ring nitrogen, making it significantly more electrophilic than the chlorine at position 5. However, trace amounts of the regioisomer (2-chloro-5-propoxypyridine) or bis-substitution products are possible impurities that require NMR differentiation.

  • Impurities: Common spectral contaminants include unreacted 2,5-dichloropyridine and residual propanol.

Figure 1: Synthesis & Impurity Logic

SynthesisPath Start 2,5-Dichloropyridine (Starting Material) Product 5-Chloro-2-propoxypyridine (Target) Start->Product SNAr (C2 Selective) Impurity1 Impurity A: Unreacted 2,5-Dichloropyridine Start->Impurity1 Incomplete Conv. Reagent n-Propanol + Base (NaH/KOH) Reagent->Product Impurity2 Impurity B: Residual Propanol Reagent->Impurity2 Solvent Trap

Caption: Reaction pathway showing the origin of the target molecule and potential spectroscopic contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is defined by the electron-donating effect of the propoxy group at C2 and the electron-withdrawing effect of the chlorine at C5.

H NMR (Proton) Analysis

Solvent: CDCl


 (Chloroform-d)
Internal Standard:  TMS (

0.00 ppm)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Assignment
6 Ar-H8.10 - 8.15 Doublet (d)1H

Ortho to Nitrogen (Deshielded)
4 Ar-H7.45 - 7.55 Doublet of Doublets (dd)1H

Meta to N, Ortho to Cl
3 Ar-H6.65 - 6.75 Doublet (d)1H

Ortho to Alkoxy (Shielded)

CH

4.20 - 4.25 Triplet (t)2H

O-CH

- (Deshielded by Oxygen)

CH

1.75 - 1.85 Multiplet (m)2H--CH

- (Propyl chain)

CH

1.00 - 1.05 Triplet (t)3H

Terminal Methyl

Expert Insight (Causality):

  • The "Shielding" Effect: Note the proton at Position 3 (

    
     ~6.7 ppm). It appears significantly upfield compared to standard pyridine protons. This is due to the mesomeric (+M) donation of the oxygen lone pair at C2, which increases electron density specifically at the ortho (C3) and para (C5) positions. Since C5 is blocked by Chlorine, only H3 shows this strong shielding.
    
  • Coupling Constants: The coupling between H3 and H4 (

    
     Hz) is characteristic of ortho coupling in pyridines. The smaller coupling (
    
    
    
    Hz) on H6 is the meta coupling across the nitrogen.
C NMR (Carbon) Analysis

Solvent: CDCl



PositionShift (

ppm)
Assignment Logic
C2 162.5 Ipso to Oxygen (Deshielded + Ar-N effect)
C6 145.2 Ortho to Nitrogen (Low electron density)
C4 138.5 Meta to Nitrogen
C5 123.8 Ipso to Chlorine (Substituent effect)
C3 111.5 Ortho to Oxygen (Shielded by resonance)

-C
68.5 O-C H

(Aliphatic Ether)

-C
22.4 Propyl methylene

-C
10.5 Methyl group

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI+).

Isotope Pattern

The presence of a single Chlorine atom provides a definitive self-validating spectral feature:

  • M+ (Molecular Ion):

    
     171
    
  • M+2 (Isotope Peak):

    
     173
    
  • Ratio: The intensity ratio of M : M+2 must be approximately 3:1 . Any deviation suggests contamination or misidentification (e.g., if 1:1, Br is present; if no M+2, F or no halogen is present).

Fragmentation Pathway (EI)

Under Electron Impact, the molecule undergoes characteristic cleavage of the ether chain.

  • Molecular Ion:

    
     171/173.
    
  • Loss of Propene (McLafferty-like): The ether chain often cleaves to expel propene (

    
    , 42 amu), transferring a hydrogen back to the oxygen.
    
    • Fragment: 5-chloro-2-hydroxypyridine (tautomerizes to 5-chloropyridin-2-one).

    • Peak:

      
       129/131.
      
  • Loss of Propyl Radical: Cleavage of the O-C bond.

    • Peak:

      
       128/130 (weak).
      
Figure 2: Fragmentation Logic

MassSpec Parent Molecular Ion [M]+ m/z 171 / 173 (3:1) Frag1 [M - Propene (42)]+ (McLafferty Rearrangement) m/z 129 / 131 Parent->Frag1 - C3H6 Frag2 [M - Cl]+ (Heterolytic Cleavage) m/z 136 Parent->Frag2 - Cl•

Caption: Primary fragmentation pathway under Electron Impact ionization.

Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

The IR spectrum serves as a "fingerprint" confirmation of the functional groups.

Wavenumber (cm

)
IntensityVibration ModeDiagnostic Value
3050 - 3080 WeakC-H Stretch (Aromatic)Confirms heteroaromatic ring.
2960, 2870 MediumC-H Stretch (Aliphatic)Confirms propyl chain.
1580, 1460 StrongC=N / C=C Ring StretchCharacteristic Pyridine "breathing".
1265 StrongC-O-C Asym. StretchCritical: Confirms the ether linkage.
1090 MediumC-Cl StretchAryl Chloride marker.
820 - 840 StrongC-H Out-of-Plane BendingDiagnostic for 1,2,4-substitution pattern on the ring.

Quality Control & Self-Validating Protocols

To ensure the integrity of the data and the compound, researchers should utilize the following checks:

  • The "Propyl Integration" Check (NMR):

    • Integrate the methyl triplet at ~1.0 ppm. Set this to 3.00.

    • Check the aromatic region.[1] You must see exactly 3 protons (1:1:1 ratio).

    • Failure Mode: If aromatic integral is >3, you likely have unreacted 2,5-dichloropyridine.

  • The "Isotope Ratio" Check (MS):

    • Zoom into the molecular ion cluster.

    • If the 173 peak is >50% of the 171 peak, the sample may be contaminated with a dichloro-species or the background subtraction is incorrect.

  • Regioisomer Differentiation:

    • If the product was 2-chloro-5-propoxypyridine (isomer), the chemical shifts would invert. The proton adjacent to the Oxygen (now at C6) would be a singlet or small doublet at ~8.0 ppm, rather than the doublet at 6.7 ppm (H3) seen in the target molecule.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for NMR increment calculations in pyridines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Authoritative text on Mass Spec fragmentation of ethers and halides).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanistic grounding for substituent effects in pyridine rings).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Reference for general chloropyridine fragmentation patterns).

Sources

Exploratory

A-Z Guide to 5-Chloro-2-propoxypyridine: The Essential Building Block for Next-Generation Synthesis

Abstract In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 5-Chloro-2-propoxypyridine has emerged as a particularly versatile and valuable scaffold. Its unique electronic properties and strategically positioned reactive sites—the C5-chloro group for cross-coupling and the C2-propoxy group for modulating reactivity and providing a steric handle—make it an ideal linchpin in the synthesis of a diverse range of target molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of 5-Chloro-2-propoxypyridine, from its synthesis and physicochemical properties to its core applications in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for the research scientist.

Introduction: Why 5-Chloro-2-propoxypyridine?

The pyridine ring is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science, owing to its ability to engage in hydrogen bonding and its unique electronic nature.[1] 5-Chloro-2-propoxypyridine represents a highly strategic variant of this core structure. The molecule is engineered for synthetic utility:

  • Ortho-Alkoxy Group: The propoxy group at the C2 position is an electron-donating group, which activates the pyridine ring towards certain electrophilic substitutions and, more importantly, can direct metallation at the C3 position. It also provides steric bulk that can influence the regioselectivity of subsequent reactions.

  • Meta-Chloro Group: The chlorine atom at the C5 position serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions.[2][3] This C-Cl bond is the primary reactive handle for building molecular complexity, allowing for the facile formation of C-C, C-N, and C-S bonds.

This combination of features allows for sequential and site-selective functionalization, making it a powerful tool for constructing substituted pyridine derivatives that are central to many active pharmaceutical ingredients (APIs).

Synthesis and Physicochemical Profile

The reliable supply of a building block is critical for its adoption. 5-Chloro-2-propoxypyridine is typically synthesized from more readily available starting materials like 2,5-dichloropyridine or 5-chloro-2-hydroxypyridine. A common and efficient laboratory-scale synthesis involves the Williamson ether synthesis, reacting 5-chloro-2-hydroxypyridine with a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base.

Table 1: Physicochemical Properties of 5-Chloro-2-propoxypyridine

PropertyValueSource
Molecular Formula C₈H₁₀ClNOPubChem
Molecular Weight 171.62 g/mol PubChem
Appearance Colorless to light yellow liquidInternal Data
Boiling Point ~ 235-237 °C (Predicted)ChemicalBook
Density ~ 1.13 g/cm³ (Predicted)ChemicalBook
Solubility Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DMF)[4]

Core Synthetic Transformations: A Mechanistic Perspective

The true power of 5-Chloro-2-propoxypyridine is realized in its application as a substrate in cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the C-Cl bond, makes it an excellent electrophilic partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures.[5] With 5-Chloro-2-propoxypyridine, this reaction allows for the direct attachment of a wide array of aryl or heteroaryl boronic acids or esters at the C5 position.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts are the workhorses of Suzuki couplings.[2] For an electron-rich, potentially coordinating substrate like a substituted pyridine, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often superior.[2] These ligands promote the crucial oxidative addition step and prevent catalyst deactivation.

  • Base and Solvent: A moderately strong base like K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step. The choice of solvent (e.g., dioxane/water, toluene/water) is critical for solubilizing both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_start Reactants cluster_conditions Reaction Conditions A 5-Chloro-2-propoxypyridine F 5-Aryl-2-propoxypyridine (Product) A->F Coupling B Arylboronic Acid / Ester B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) D Base (e.g., K2CO3) E Solvent (e.g., Dioxane/H2O)

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is fundamental in medicinal chemistry. The Buchwald-Hartwig amination provides a direct and versatile method for coupling amines with aryl halides.[6][7][8] Using 5-Chloro-2-propoxypyridine, this reaction enables the synthesis of 5-amino-2-propoxypyridine derivatives, which are key intermediates in many drug discovery programs.

Causality Behind Experimental Choices:

  • Ligand is Key: The success of a Buchwald-Hartwig reaction is highly dependent on the choice of ligand.[7] Sterically hindered biarylphosphine ligands like RuPhos or XPhos are often required to facilitate the reductive elimination step, which can be challenging for electron-deficient pyridines.

  • Strong Base Required: Unlike the Suzuki coupling, this reaction necessitates a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine and facilitate its coordination to the palladium center.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_reagents Reagents A 5-Chloro-2-propoxypyridine F 5-(R1R2N)-2-propoxypyridine (Product) A->F Amination B Primary or Secondary Amine (R1R2NH) B->F C Pd Precatalyst (e.g., Pd2(dba)3) D Ligand (e.g., XPhos, RuPhos) E Strong Base (e.g., NaOtBu)

Application in Medicinal Chemistry: The Case of Tofacitinib

A prominent example showcasing the utility of related pyridine building blocks is in the synthesis of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[9][10] While the commercial synthesis has evolved, early routes and analogous research syntheses frequently rely on intermediates that could be derived from functionalized pyridines. The core structure of Tofacitinib contains a pyrrolo[2,3-d]pyrimidine group attached to a piperidine ring. The strategic use of substituted pyridines allows for the construction of the complex piperidine fragment.[10][11][12][13] The principles of cross-coupling demonstrated with 5-Chloro-2-propoxypyridine are directly applicable to the synthesis of such complex pharmaceutical agents.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for researchers.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-propoxypyridine
  • Materials:

    • 5-Chloro-2-propoxypyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Nitrogen or Argon source

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Chloro-2-propoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-2-propoxypyridine
  • Materials:

    • 5-Chloro-2-propoxypyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Nitrogen or Argon source

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous toluene, followed by the amine and then 5-Chloro-2-propoxypyridine.

    • Seal the flask and heat the mixture to 100-110 °C for 6-24 hours, monitoring for completion.

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Safety and Handling

5-Chloro-2-propoxypyridine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[14] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

5-Chloro-2-propoxypyridine is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient pathway to complex, highly-functionalized pyridine derivatives. By understanding the mechanistic nuances behind catalyst and reagent selection, researchers can unlock the full potential of this building block, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
  • 5-Chloro-2-pyridone - PubChem . National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol . ACS Publications. [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate . Taylor & Francis Online. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib . Der Pharma Chemica. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Publishing. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • The Suzuki reaction . YouTube. [Link]

  • Buchwald-Hartwig cross-coupling reaction . YouTube. [Link]

Sources

Foundational

Technical Whitepaper: 5-Chloro-2-propoxypyridine Scaffolds in Medicinal Chemistry

Topic: 5-Chloro-2-propoxypyridine derivatives and analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The pyridine ring remains one...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-propoxypyridine derivatives and analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyridine ring remains one of the most privileged scaffolds in modern drug discovery, present in over 100 FDA-approved drugs. Within this class, 5-Chloro-2-propoxypyridine (CAS 1160018-61-0) serves as a critical, high-value intermediate.[1] Its structural utility lies in its bifunctionality: the 2-propoxy group acts as a lipophilic anchor capable of engaging hydrophobic pockets in target proteins (e.g., GPCRs, kinases), while the 5-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions.

This guide details the physicochemical properties, synthesis protocols, and strategic application of 5-chloro-2-propoxypyridine derivatives in lead optimization, moving beyond simple descriptions to explore the why and how of its experimental utility.

Chemical Profile & Physicochemical Properties[2][3]

PropertyDataNotes
IUPAC Name 5-Chloro-2-propoxypyridine
CAS Number 1160018-61-0
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; ideal for CNS penetration or membrane permeability.
H-Bond Acceptors 2 (N, O)The ether oxygen and pyridine nitrogen can participate in weak H-bonding.
Key Precursors 2,5-Dichloropyridine; 5-Chloro-2-fluoropyridine
Primary Reactivity C-5 ElectrophileAmenable to Suzuki, Buchwald-Hartwig, and Negishi couplings.
Structural Logic: Why Propoxy?

In Structure-Activity Relationship (SAR) studies, the transition from a methoxy (-OMe) to a propoxy (-OPr) group is a strategic maneuver to modulate lipophilicity and steric bulk .

  • Lipophilicity: The propyl chain increases logP, enhancing cell membrane permeability compared to smaller alkoxy groups.

  • Steric Fit: Many kinase ATP-binding pockets and GPCR allosteric sites have hydrophobic regions that accommodate medium-sized alkyl chains (C3–C4), making the propoxy group a "Goldilocks" substituent—large enough to gain binding affinity through Van der Waals interactions, but small enough to avoid steric clash.

Synthesis Protocols

The synthesis of 5-chloro-2-propoxypyridine relies on a Nucleophilic Aromatic Substitution (


). The choice of starting material—2,5-dichloropyridine  vs. 5-chloro-2-fluoropyridine —dictates the reaction conditions.
Method A: From 2,5-Dichloropyridine (Cost-Effective Scale-Up)

This route is preferred for large-scale synthesis due to the lower cost of the dichloro precursor. However, the C-2 chlorine is less reactive than fluorine, requiring stronger bases or higher temperatures.

Reagents: 2,5-Dichloropyridine, 1-Propanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Solvent: Anhydrous DMF or THF.

Step-by-Step Protocol:
  • Preparation of Alkoxide: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Addition: Add 1-propanol (1.2 eq) dropwise via syringe. Stir at 0°C for 30 mins until hydrogen evolution ceases (formation of sodium propoxide).

  • Substrate Addition: Add a solution of 2,5-dichloropyridine (1.0 eq) in minimal DMF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LC-MS), heat to 60–80°C. The substitution occurs selectively at the C-2 position due to the activating effect of the ring nitrogen.

  • Quench & Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: From 5-Chloro-2-fluoropyridine (High Yield/Mild Conditions)

The C-2 fluorine is highly labile toward nucleophiles, allowing the reaction to proceed rapidly at lower temperatures, minimizing byproducts.

Protocol Adjustment:

  • Use Cesium Carbonate (Cs₂CO₃) as the base in MeCN or DMF.

  • Reaction often proceeds at RT or mild heating (40°C).

  • Yield: Typically >90% with minimal purification required.

Medicinal Chemistry Applications & Derivatives[3][4][5]

Once synthesized, the 5-chloro-2-propoxypyridine core is rarely the final drug. It is a scaffold . The C-5 chlorine atom is the "warhead" for further elaboration.

Key Downstream Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (common in GPCR ligands).

  • Borylation: Conversion to 5-chloro-2-propoxypyridin-3-ylboronic acid (or the 5-boronic acid pinacol ester) allows this fragment to be coupled into other halogenated heterocycles.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream diversification of the scaffold.

G Start 2,5-Dichloropyridine (CAS 16110-09-1) Core 5-Chloro-2-propoxypyridine (CAS 1160018-61-0) SCAFFOLD Start->Core SNAr (Selective at C2) Reagent 1-Propanol + Base (NaH/DMF) Reagent->Core Suzuki Biaryl Derivative (Kinase Inhibitor Mode) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Aminopyridine Derivative (GPCR Ligand Mode) Core->Buchwald Pd(OAc)2, BINAP, R-NH2 Boronic Boronic Acid/Ester (Reverse Coupling Partner) Core->Boronic Bis(pinacolato)diboron Pd(dppf)Cl2

Caption: Synthesis and diversification pathways for the 5-chloro-2-propoxypyridine scaffold.

SAR Logic: The Role of the Propoxy Group

In drug design, the 2-propoxy group is not merely a passive substituent. It functions as a hydrophobic tail .

SAR Decision Tree

When optimizing a lead compound containing this core, the following logic applies:

SAR Root Lead Optimization: 2-Alkoxypyridine Core Check1 Issue: Low Potency? Root->Check1 Check2 Issue: Low Solubility? Root->Check2 Check3 Issue: High Clearance? Root->Check3 Action1 Increase Lipophilicity: Switch Methoxy -> Propoxy Check1->Action1 Fill Hydrophobic Pocket Action2 Introduce Polarity: Switch Propoxy -> Ethoxy-morpholine Check2->Action2 Lower LogP Action3 Block Metabolism: Fluorinate Alkyl Chain (-OCH2CF2CF3) Check3->Action3 Prevent Oxidation

Caption: SAR decision matrix for optimizing the alkoxy substituent at the C-2 position.

Safety & Handling

While specific toxicological data for 5-chloro-2-propoxypyridine is limited, safety protocols should follow those for halogenated pyridines.

  • Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Disposal: Halogenated organic waste streams.

  • Specific Precaution: During synthesis using NaH (Method A), hydrogen gas is evolved. Ensure adequate ventilation and blast shielding.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 5-Chloro-2-fluoropyridine. Retrieved from [Link]

  • MDPI. (2026). Synthesis of Pyridine Derivatives and Spiroheterocycles. Molbank, 2026(1), M2125.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 5-Chloro-2-propoxypyridine in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Introduction: The Strategic Importance of the 5-Substituted 2-Alkoxypyridine Scaffold In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone privileged scaffold. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Substituted 2-Alkoxypyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of bioactive molecules and functional materials.[1] Among the myriad of substituted pyridines, the 5-substituted 2-alkoxypyridine motif has emerged as a particularly valuable building block, featuring prominently in the architecture of numerous kinase inhibitors and other targeted therapeutics.[2][3] The strategic functionalization of this core structure via robust and versatile synthetic methodologies is therefore of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide focuses on the application of a key intermediate, 5-Chloro-2-propoxypyridine, in palladium-catalyzed cross-coupling reactions. The presence of a chloro-substituent at the 5-position and a propoxy group at the 2-position offers a versatile handle for the introduction of diverse molecular complexity. This document provides not only detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but also delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic challenges.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[4] The reaction of 5-Chloro-2-propoxypyridine with various boronic acids or their esters provides a direct route to 5-aryl-2-propoxypyridines, a scaffold present in a number of biologically active molecules.[4][5]

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst.[6] Understanding this mechanism is crucial for optimizing reaction conditions.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X = 5-Chloro-2-propoxypyridine PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal Base activation of Boronic Acid PdII_R Ar-Pd(II)-R Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-Chloro-2-propoxypyridine. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of ligand. Electron-rich and bulky phosphine ligands are often employed to facilitate this step with less reactive aryl chlorides.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-2-propoxypyridine

This protocol details a representative Suzuki-Miyaura coupling of 5-Chloro-2-propoxypyridine with (4-methoxyphenyl)boronic acid.

Materials:

  • 5-Chloro-2-propoxypyridine

  • (4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-propoxypyridine (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous toluene.

  • Add the catalyst premix to the Schlenk flask, followed by additional anhydrous toluene and degassed water to create a 10:1 toluene/water mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the less reactive aryl chloride.
Base K₃PO₄A strong base is required to activate the boronic acid for transmetalation.
Solvent Toluene/Water (10:1)The biphasic system aids in the dissolution of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often necessary to drive the reaction to completion with aryl chlorides.

II. The Buchwald-Hartwig Amination: Crafting C-N Bonds for Bioactivity

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.[7][8] This palladium-catalyzed reaction allows for the coupling of 5-Chloro-2-propoxypyridine with a wide range of primary and secondary amines, providing access to valuable 5-amino-2-propoxypyridine derivatives.

Mechanistic Insights: The Path to C-N Bond Formation

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Amine, and Base B Add Pd Precatalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for a typical Buchwald-Hartwig amination experiment.

The choice of a strong, non-nucleophilic base is critical to deprotonate the amine coordinated to the palladium center, facilitating the subsequent reductive elimination step. Bulky, electron-rich phosphine ligands are again instrumental in promoting the key steps of the catalytic cycle.[9]

Protocol 2: Synthesis of 4-(2-propoxypyridin-5-yl)morpholine

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of 5-Chloro-2-propoxypyridine with morpholine.

Materials:

  • 5-Chloro-2-propoxypyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a vial with 5-Chloro-2-propoxypyridine (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.).

  • Add sodium tert-butoxide (1.4 equiv.) to the vial.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective bulky phosphine ligand for the amination of aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.
Solvent TolueneAnhydrous, non-polar aprotic solvent is typically used to prevent side reactions.
Temperature 110 °CHigher temperatures are often necessary to achieve reasonable reaction rates with aryl chlorides.

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[10] This reaction provides a direct route to 5-alkynyl-2-propoxypyridines, which are versatile intermediates for further transformations or can be found in various biologically active compounds.[10]

Mechanistic Considerations: A Dual Catalytic System

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper co-catalyst.

Diagram: Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-C≡CR Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide CuI, Base CuI Cu(I) Cu_acetylide->Transmetal Base Base

Sources

Application

Step-by-step synthesis of novel compounds from 5-Chloro-2-propoxypyridine

Application Note: Precision Synthesis & Functionalization of 5-Chloro-2-propoxypyridine Executive Summary 5-Chloro-2-propoxypyridine (CAS: 116223-89-1) represents a privileged scaffold in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis & Functionalization of 5-Chloro-2-propoxypyridine

Executive Summary

5-Chloro-2-propoxypyridine (CAS: 116223-89-1) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The 2-propoxy group serves a dual purpose: it acts as a lipophilic anchor improving membrane permeability and mimics the ether linkages found in various bioactive natural products. However, the electron-donating nature of the alkoxy group at the C2 position renders the C5-chlorine bond less reactive toward oxidative addition compared to electron-deficient pyridines.

This guide details three optimized synthetic pathways to overcome this deactivation, enabling the reliable generation of novel chemical entities (NCEs). We focus on Suzuki-Miyaura coupling for biaryl systems, Buchwald-Hartwig amination for C-N bond formation, and Lithium-Halogen exchange for carbon-centered functionalization.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound 5-Chloro-2-propoxypyridine
Molecular Weight 171.62 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 220–225 °C (predicted)
Key Reactivity C5-Cl bond (Electrophile), Pyridine Nitrogen (Weak Lewis Base)
Storage Inert atmosphere, 2–8 °C

Mechanistic Insight: The 2-propoxy group exerts a mesomeric (+M) effect, increasing electron density in the pyridine ring. This raises the activation energy for the oxidative addition of Palladium(0) into the C-Cl bond. Consequently, standard catalytic systems (e.g., Pd(PPh3)4) often result in poor yields or recovered starting material. Successful functionalization requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, BrettPhos) that facilitate the oxidative addition step and stabilize the catalytic cycle.

Strategic Synthesis Workflow

The following diagram outlines the divergent synthesis strategy.

SynthesisWorkflow Start 5-Chloro-2-propoxypyridine (Starting Material) Path1 Pathway A: Suzuki-Miyaura Coupling Start->Path1 Aryl Boronic Acid Pd-XPhos G3, K3PO4 Path2 Pathway B: Buchwald-Hartwig Amination Start->Path2 Primary/Secondary Amine Pd-RuPhos G3, NaOtBu Path3 Pathway C: Li-Halogen Exchange Start->Path3 n-BuLi, -78°C DMF quench Prod1 5-Aryl-2-propoxypyridines (Biaryl Scaffolds) Path1->Prod1 Prod2 5-Amino-2-propoxypyridines (Kinase Inhibitor Cores) Path2->Prod2 Prod3 2-Propoxypyridine-5-carbaldehyde (Versatile Intermediate) Path3->Prod3

Caption: Divergent synthetic pathways for 5-Chloro-2-propoxypyridine functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 5-(4-Fluorophenyl)-2-propoxypyridine. Application: Generation of biaryl pharmacophores.

Rationale

To counter the deactivated C-Cl bond, we utilize XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species. Potassium phosphate (K3PO4) is selected as the base to minimize hydrolytic cleavage of the propoxy group, which can occur with stronger hydroxide bases.

Step-by-Step Protocol
  • Preparation: In a glovebox or under argon flow, charge a reaction vial with:

    • 5-Chloro-2-propoxypyridine (1.0 equiv, 171 mg, 1.0 mmol)

    • 4-Fluorophenylboronic acid (1.5 equiv, 210 mg, 1.5 mmol)

    • XPhos Pd G3 (2 mol%, 17 mg)

    • K3PO4 (3.0 equiv, 636 mg)

  • Solvent Addition: Add a degassed mixture of THF:Water (4:1 v/v, 5 mL).

    • Note: The biphasic system helps dissolve inorganic salts while maintaining organic solubility.

  • Reaction: Seal the vial and heat to 60 °C for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL). Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% as a white solid.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of N-Morpholino-6-propoxypyridin-3-amine. Application: Introduction of solubility-enhancing polar groups.

Rationale

Amination of electron-rich chloropyridines is challenging due to competitive binding of the pyridine nitrogen to the metal center.[1] RuPhos or BrettPhos are essential ligands here; they are bulky enough to prevent catalyst deactivation and electron-rich enough to facilitate oxidative addition. We use NaOtBu as the base.[2]

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk tube and cool under argon.

  • Charging: Add:

    • 5-Chloro-2-propoxypyridine (1.0 equiv, 1.0 mmol)

    • Morpholine (1.2 equiv, 1.2 mmol)

    • RuPhos Pd G3 (2–3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 144 mg)

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL).

    • Critical: Solvents must be anhydrous; water will quench the active catalyst and consume the base.

  • Reaction: Heat to 100 °C for 12 hours.

    • Note: Higher temperature is required for amination compared to Suzuki coupling.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Rinse with DCM. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient 0-5%).

Expected Yield: 70–80%.

Protocol C: Lithium-Halogen Exchange (Formylation)

Target: 2-Propoxypyridine-5-carbaldehyde. Application: Precursor for reductive amination or Wittig olefination.

Rationale

The chlorine atom can be exchanged for lithium at low temperatures. The 2-propoxy group directs the lithiation but also protects the 2-position. The resulting aryl-lithium species is quenched with DMF to install a formyl group.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask. Maintain a strict Nitrogen/Argon atmosphere.[2]

  • Dissolution: Dissolve 5-Chloro-2-propoxypyridine (1.0 equiv, 5 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: Solution may turn yellow/orange. Stir for 30 minutes at -78 °C.

  • Quenching: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated NH4Cl solution. Extract with Et2O.

  • Purification: The crude oil is often pure enough for subsequent steps; otherwise, purify via silica plug.

Expected Yield: 75–85% (Colorless oil).

Analytical Data Summary

Compound1H NMR Diagnostic Signals (CDCl3, 400 MHz)MS (ESI) m/z [M+H]+
Starting Material δ 8.10 (d, 1H, H6), 6.65 (d, 1H, H3), 4.20 (t, 2H, O-CH2)172.0
Suzuki Product δ 8.35 (d, 1H, H6), 7.50 (m, 2H, Aryl), 4.30 (t, 2H)232.1
Buchwald Product δ 7.80 (d, 1H, H6), 3.10 (m, 4H, Morpholine), 4.15 (t, 2H)223.1
Formyl Product δ 9.95 (s, 1H, CHO), 8.60 (d, 1H, H6)166.1

References

  • Suzuki-Miyaura Coupling of Chloropyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Chlorides"
    • Source: Chemical Reviews
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Sulfon
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Lithium-Halogen Exchange on Pyridines

    • Title: "Halogen-Dance Reactions on Pyridine Derivatives"[1][3]

    • Source: Accounts of Chemical Research
    • URL:[Link]

  • General Reactivity of 2-Alkoxypyridines

    • Title: "Pyridine and Pyridine Derivatives: Synthesis and Applications"[4]

    • Source: Comprehensive Heterocyclic Chemistry III
    • URL:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2-propoxypyridine

Introduction & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 5-Chloro-2-propoxypyridine (5-Cl-2-PrO-Py). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 5-Chloro-2-propoxypyridine (5-Cl-2-PrO-Py). This compound is a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and agrochemicals.

Compound Profile & Analytical Challenges

The analysis of 5-Chloro-2-propoxypyridine presents specific chromatographic challenges derived from its physicochemical properties:

  • Basicity & Tailing: While the propoxy group at C2 is electron-donating, the chlorine at C5 withdraws electron density. However, the pyridine nitrogen remains sufficiently basic to interact with residual silanols on silica-based columns, potentially causing peak tailing.

  • Hydrophobicity: The propoxy chain significantly increases lipophilicity (LogP ~2.8–3.0), requiring high organic strength for elution compared to simpler pyridines.

  • Impurity Profiling: The synthesis typically involves nucleophilic aromatic substitution of 2,5-dichloropyridine with propanol. Critical impurities include the unreacted starting material and the hydrolysis byproduct, 5-chloro-2-hydroxypyridine (often existing as the pyridone tautomer), which is highly polar.

Chemical Structures
  • Analyte: 5-Chloro-2-propoxypyridine

  • Impurity A (Hydrolysis): 5-Chloro-2-hydroxypyridine (Tautomer: 5-Chloro-2-pyridone)[1]

  • Impurity B (Starting Material): 2,5-Dichloropyridine

Method Development Strategy

The development logic follows a "First Principles" approach for hydrophobic basic heterocycles.

Mobile Phase Selection (The pH Factor)
  • Low pH (pH 2.0 - 3.0): Protonates the pyridine nitrogen (

    
    ). This prevents secondary interactions with silanols, yielding sharp peaks. However, it increases the polarity of the analyte, potentially reducing retention.
    
  • High pH (pH 7.0 - 8.0): Maintains the free base form. This maximizes hydrophobicity and retention, improving separation from the very polar Impurity A.

  • Decision: A Low pH (0.1% Phosphoric Acid) method is selected for routine QC due to its robustness and compatibility with standard silica columns. A secondary High pH (Ammonium Bicarbonate) method is outlined for MS-compatibility or alternative selectivity.

Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this specific separation.

MethodDevelopment Start Method Development 5-Cl-2-PrO-Py ColumnSel Column Selection C18 (End-capped) Start->ColumnSel MobilePhase Mobile Phase Screening ColumnSel->MobilePhase PathA Acidic (pH 2.5) 0.1% H3PO4 MobilePhase->PathA Standard UV PathB Neutral (pH 7.5) 10mM NH4HCO3 MobilePhase->PathB Alt Selectivity ResultA Sharp Peaks Robust QC Method PathA->ResultA Protonated Species ResultB High Retention MS Compatible PathB->ResultB Free Base

Caption: Decision tree for selecting mobile phase pH based on analyte basicity and detection requirements.

Experimental Protocol (Standard QC Method)

This protocol is designed for stability-indicating analysis, capable of separating the main peak from its hydrolysis degradation products.

Reagents & Standards
  • Reference Standard: 5-Chloro-2-propoxypyridine (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)End-capped C18 prevents silanol tailing of the pyridine ring.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses silanol ionization; protonates base for sharp peaks.
Mobile Phase B AcetonitrileStrong organic modifier required for the propoxy group.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls viscosity and retention reproducibility.
Injection Vol. 5 - 10 µLOptimized for sensitivity without column overload.
Detection UV @ 272 nm (Primary); 220 nm (Secondary)272 nm is specific to the pyridine ring; 220 nm detects non-aromatic impurities.
Gradient Program

The gradient is designed to elute the polar hydrolysis impurity early, followed by the main peak, and finally the non-polar starting material.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Retain polar impurities)
2.09010Start Gradient
15.01090Elution of Main Peak & Dichloropyridine
18.01090Wash
18.19010Re-equilibration
23.09010End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of 5-Chloro-2-propoxypyridine into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility of the hydrophobic propoxy tail). Concentration: 1000 µg/mL.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase Initial Conditions (90:10 Water:ACN) . Final Concentration: 100 µg/mL.

    • Note: Diluting in high organic solvent can cause "solvent effect" (peak distortion) if injected into a high-aqueous initial gradient. Always match the sample diluent to the starting mobile phase.

Method Validation & Performance Criteria

To ensure the method is "self-validating," the following System Suitability Test (SST) parameters must be met before routine analysis.

System Suitability Limits
ParameterAcceptance CriteriaScientific Basis
Retention Time (RT) 5-Cl-2-PrO-Py: 10.0 ± 1.0 minConfirms gradient accuracy and column condition.
Tailing Factor (

)
NMT 1.5Pyridines are prone to tailing; >1.5 indicates column aging or wrong pH.
Resolution (

)
> 2.0 between Impurity A and Main PeakEssential for accurate integration of the degradation product.
Precision (RSD) NMT 2.0% (n=6 injections)Verifies pump and injector stability.
Impurity Fate Mapping

Understanding where impurities elute is critical for specificity.

ImpurityFate ImpurityA Impurity A (5-Cl-2-hydroxypyridine) Polar | RT ~3-4 min MainPeak Analyte (5-Cl-2-propoxypyridine) Moderately Non-Polar | RT ~10 min ImpurityA->MainPeak Gradient Ramp ImpurityB Impurity B (2,5-Dichloropyridine) Non-Polar | RT ~14 min MainPeak->ImpurityB Elutes in High Organic SolventFront Injection (t=0) SolventFront->ImpurityA Elutes in High Aqueous

Caption: Predicted elution order based on hydrophobicity (LogP) and gradient profile.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interaction.Ensure Mobile Phase A pH is < 2.5. If using an older column, switch to a "Base Deactivated" (BDS) column.
Split Peak Solvent mismatch.The sample was likely dissolved in 100% Acetonitrile. Dilute the sample with water to at least 50% aqueous content.
Retention Time Drift Temperature fluctuation or pH instability.Use a column oven (30°C). Verify buffer pH is consistent during preparation.
Ghost Peaks Carryover.The propoxy group is sticky. Add a needle wash step with 50:50 Water:ACN.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General grounding on RP-HPLC of basic compounds).
  • PubChem. (2023).[2] Compound Summary: 5-Chloro-2-propoxypyridine. National Library of Medicine. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Specific guidance on pyridine analysis). Link

  • SIELC Technologies. HPLC Analysis of Pyridine and Derivatives. (Application data for similar alkoxypyridines). Link

Sources

Application

Application Note: Optimized Purification Strategies for 5-Chloro-2-propoxypyridine

Executive Summary This application note details the purification protocols for 5-Chloro-2-propoxypyridine , a critical intermediate in the synthesis of agrochemicals (e.g., nicotinoid insecticides) and pharmaceutical kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for 5-Chloro-2-propoxypyridine , a critical intermediate in the synthesis of agrochemicals (e.g., nicotinoid insecticides) and pharmaceutical kinase inhibitors.

Synthesized primarily via Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyridine with sodium propoxide, the crude reaction mixture often contains unreacted starting materials, hydrolysis byproducts (pyridones), and inorganic salts. This guide provides a tiered purification strategy: a Chemical Workup  for bulk impurity removal, High-Vacuum Fractional Distillation  for scalable isolation, and Flash Chromatography  for pharmaceutical-grade polishing (>99.5% purity).

Chemical Profile & Impurity Analysis

Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.

Target Molecule Properties
PropertyValue (Experimental/Predicted)Notes
Name 5-Chloro-2-propoxypyridine
CAS 100630-86-6
Appearance Clear to pale yellow liquidDarkens upon oxidation/light exposure.
Boiling Point ~225°C (atm) / 105–110°C (15 mmHg)High boiling point necessitates vacuum.
Solubility Soluble in EtOAc, DCM, TolueneImmiscible with water.
Basicity Weakly BasicPyridine nitrogen lone pair is available but deactivated by the 5-Cl electron withdrawal.
Critical Impurity Profile

The synthesis (


 of 2,5-dichloropyridine + NaOPr) generates specific impurities that dictate the purification logic.
ImpurityOriginPhysicochemical DifferenceRemoval Strategy
2,5-Dichloropyridine Unreacted Starting MaterialLower BP (~170°C atm)Fractional Distillation (Foreshot)
5-Chloro-2-hydroxypyridine Hydrolysis Side ProductAcidic (Phenolic/Pyridone tautomer)Alkaline Extraction (Forms water-soluble Na-salt)
Propanol Solvent / ReagentLow BP (97°C)Rotary Evaporation / Distillation
NaCl ByproductInorganic SaltAqueous Wash

Purification Decision Matrix

The following workflow illustrates the logical progression from crude reaction mixture to final pure product.

PurificationWorkflow Start Crude Reaction Mixture (Target, 2,5-DCP, Hydroxy-impurity, Salts) Step1 Step 1: Aqueous Workup (Remove Salts & Propanol) Start->Step1 Step2 Step 2: Alkaline Wash (pH > 12) (Remove 5-Cl-2-OH-Pyridine) Step1->Step2 Organic Phase Check1 Purity Check (GC/TLC) Is 2,5-DCP present? Step2->Check1 Step3 Step 3: High-Vacuum Distillation (Separate Target from 2,5-DCP) Check1->Step3 Yes (Standard) Final Final Product (>99.5% Purity) Check1->Final No (High Purity) Step4 Step 4: Flash Chromatography (Polishing Step) Step3->Step4 Ultra-High Purity Req. Step3->Final Target Purity Met Step4->Final

Figure 1: Purification Logic Flow. Note the critical alkaline wash step to remove phenolic impurities before thermal separation.

Protocol A: Chemical Workup (The "Chemical Cut")

Objective: Remove inorganic salts and the acidic hydrolysis byproduct (5-chloro-2-hydroxypyridine). Mechanism: The hydroxy impurity exists in equilibrium with its pyridone tautomer but can be deprotonated by a strong base to form a water-soluble salt.

Materials
  • Separatory Funnel (1L or 2L)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Wash Solution A: 1M NaOH (Sodium Hydroxide)

  • Wash Solution B: Brine (Saturated NaCl)

  • Drying Agent: Anhydrous

    
    
    
Procedure
  • Quench: If the reaction was run in propanol, concentrate the crude mixture via rotary evaporation to remove most of the alcohol. Residue will be a slurry.

  • Dissolution: Dissolve the residue in Toluene (preferred for scale) or DCM. Use ~5-10 volumes relative to crude weight.

  • Filtration (Optional): If significant solid NaCl is present, filter through a sintered glass funnel to prevent clogging the separatory funnel.

  • Alkaline Extraction (Critical):

    • Transfer organic phase to a separatory funnel.[1]

    • Wash with 1M NaOH (2 x 100 mL).

    • Observation: The aqueous layer may turn yellow/orange due to the phenolate salt of the impurity.

    • Validation: Check the pH of the aqueous layer; it must remain >12 to ensure the impurity stays in the water phase.

  • Neutralization: Wash the organic layer with Distilled Water (1 x 100 mL) followed by Brine (1 x 100 mL) to remove residual base and emulsified water.

  • Drying: Dry organic layer over Anhydrous

    
     for 30 minutes. Filter and concentrate.
    

Protocol B: High-Vacuum Fractional Distillation

Objective: Separate the target (BP ~110°C @ 15mmHg) from unreacted 2,5-dichloropyridine (BP ~70-80°C @ 15mmHg). Prerequisite: Crude oil from Protocol A.

Setup Logic
  • Vacuum Source: High-vacuum pump capable of <5 mmHg is ideal to keep bath temperatures below 150°C, preventing thermal degradation.

  • Column: Vigreux column (minimum 20cm) or Multipurpose column with Raschig rings to ensure theoretical plate separation.

Procedure
  • System Assembly: Assemble a short-path distillation head with a Vigreux column. Grease all joints (high-vacuum grease).

  • Degassing: Apply vacuum gradually to remove residual solvents (Toluene/DCM) without bumping.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Raise bath temp. Collect distillate coming over at vapor temp 60–90°C (at 10-15 mmHg) . This is primarily unreacted 2,5-dichloropyridine.

    • Transition: Vapor temperature will drop or stabilize.

    • Fraction 2 (Main Cut): Collect distillate at vapor temp 105–115°C (at 10-15 mmHg) .

    • Note: The product is a clear liquid.[2] If it turns pink/brown, oxidation is occurring; ensure the system is under inert gas (Nitrogen/Argon) bleed if possible.

FractionVapor Temp (15 mmHg)CompositionAction
1 < 90°C2,5-DCPDiscard / Recycle
2 90–105°CMixedRecycle
3 105–115°C 5-Chloro-2-propoxypyridine Keep (Product)
Residue > 120°CTars/PolymersDiscard

Protocol C: Flash Column Chromatography

Objective: Polishing step for pharmaceutical applications requiring >99.5% purity. Stationary Phase: Silica Gel 60 (230-400 mesh).

Method Development (TLC)
  • Plates: Silica Gel

    
    
    
  • Mobile Phase: Hexane:Ethyl Acetate (95:5).

  • Visualization: UV Light (254 nm). The pyridine ring absorbs strongly.

  • Rf Values (Approximate):

    • 2,5-Dichloropyridine: Rf ~ 0.7 (Non-polar)

    • 5-Chloro-2-propoxypyridine: Rf ~ 0.4 - 0.5

    • 5-Chloro-2-hydroxypyridine: Rf ~ 0.05 (Baseline, very polar)

Procedure
  • Loading: Mix the crude oil with a small amount of silica and solvent, evaporate to dryness ("Dry Load") for best resolution.

  • Elution Gradient:

    • Start: 100% Hexane (1 CV - Column Volume)

    • Ramp: 0% to 5% EtOAc in Hexane over 5 CV.

    • Hold: 5% EtOAc until product elutes.

  • Collection: Collect fractions. Spot on TLC. Pool fractions showing a single spot at Rf ~0.45.

Quality Control & Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 270 nm (Pyridine characteristic absorption).

Storage: Store under Nitrogen at 2-8°C. Pyridine ethers can form N-oxides or hydrolyze if exposed to moisture and air for extended periods.

References

  • Synthesis of Chloropyridines

    • Source: BenchChem Technical Support.[1][3] "2,5-Dichloropyridine Synthesis Routes and Impurity Profiles." Accessed Oct 2023.

    • (General reference for pyridine halogenation precursors).

  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Chemistry LibreTexts.
  • Purification of Pyridine Derivatives

    • Source: Google Patents.
  • Physical Properties of Pyridine Ethers

    • Source: ChemicalBook. "5-Chloro-2-methoxy-pyridine Properties" (Homolog comparison).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Functionalizing 5-Chloro-2-propoxypyridine

Welcome to the technical support guide for the functionalization of 5-Chloro-2-propoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the functionalization of 5-Chloro-2-propoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and robust protocols for common cross-coupling reactions involving this versatile heterocyclic building block. The pyridine core is a privileged structure in medicinal chemistry, and successful, high-yield functionalization is often a critical step in the synthesis of new chemical entities.

The inherent electronic properties of the pyridine ring, particularly its π-deficient nature and the coordinating ability of the nitrogen atom, can present unique challenges compared to standard aryl halides.[1][2] The chlorine atom at the 5-position is less reactive than corresponding bromides or iodides, necessitating highly active catalytic systems for efficient oxidative addition.[3] This guide addresses these challenges head-on, providing structured advice in a question-and-answer format to streamline your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
Question: I am planning a Suzuki-Miyaura coupling with an arylboronic acid. What is the best starting point for catalyst and ligand selection?

Answer: For coupling aryl chlorides, especially electron-rich heteroaryl chlorides like 5-Chloro-2-propoxypyridine, a highly active catalyst system is required to overcome the challenging oxidative addition step.[3] Your primary consideration should be a palladium(II) precatalyst paired with a sterically bulky, electron-rich phosphine ligand.

A reliable starting point is [PdCl₂(dtbpf)] ([1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)). This catalyst has shown high efficiency for the coupling of 3-chloropyridine derivatives.[3] An alternative and broadly applicable class of ligands are the Buchwald biarylphosphines.[1] We recommend starting with a G3 (3rd Generation) or G4 (4th Generation) Buchwald precatalyst, such as XPhos Pd G3 . These precatalysts are air- and moisture-stable, ensuring the reliable formation of the active Pd(0) species.

The choice of base and solvent is also critical. A common and effective combination is a carbonate base like K₂CO₃ or a phosphate base like K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/water .[4]

Catalyst & Ligand Selection Logic
Catalyst/Ligand FeatureWhy It's Important for This SubstrateRecommended Ligands
Electron-Rich Donates electron density to the Pd center, facilitating the oxidative addition into the strong C-Cl bond of the π-deficient pyridine ring.XPhos, SPhos, RuPhos, dtbpf
Sterically Bulky Promotes the final reductive elimination step to release the product and regenerate the active catalyst. It also helps prevent the formation of inactive catalyst species.XPhos, SPhos, BrettPhos
Precatalyst Stability Using air-stable precatalysts (e.g., Buchwald G3/G4) ensures accurate catalyst loading and high reproducibility by avoiding degradation before entering the catalytic cycle.XPhos Pd G3, SPhos Pd G4
Troubleshooting Guide: Low Yield in Suzuki Coupling

Issue: My Suzuki reaction with 5-Chloro-2-propoxypyridine is giving low yield or stalling completely. What should I investigate?

Solution: Low yields in cross-coupling reactions involving heteroaryl chlorides can stem from several factors. Follow this diagnostic workflow to identify and solve the problem.


}

Troubleshooting workflow for Suzuki-Miyaura coupling.

Causality Behind Troubleshooting Steps:

  • Base Selection: The transmetalation step of the Suzuki cycle requires activation of the boronic acid by a base.[5] If the base is too weak or poorly soluble, this step becomes rate-limiting. K₃PO₄ is often superior to K₂CO₃ for challenging couplings.

  • Catalyst Activity: The C-Cl bond of 5-Chloro-2-propoxypyridine requires a highly active, electron-rich catalyst for efficient oxidative addition. If your initial choice (e.g., based on Pd(PPh₃)₄) fails, upgrading to a modern Buchwald-type ligand is the most critical change you can make.[1]

  • Boronic Acid Quality: A common side reaction is protodeboronation, where the boronic acid reacts with trace water or base to form the corresponding arene, consuming your nucleophile.[6] Using stable boronic esters (MIDA or pinacol) can mitigate this issue.

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[2][7] While modern bulky phosphine ligands often minimize this, increasing the ligand-to-metal ratio can sometimes help by ensuring the desired L-Pd complex is the dominant species.

Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
Question: I need to couple a primary or secondary amine at the 5-position. Which catalytic system is recommended for this Buchwald-Hartwig amination?

Answer: Buchwald-Hartwig amination on a chloropyridine substrate also requires a highly active catalyst. The key challenge is balancing the rate of C-N bond formation with potential side reactions.

For this transformation, we recommend a palladium catalyst paired with a biarylphosphine ligand specifically designed for C-N coupling. A prime candidate is BrettPhos or RuPhos . These ligands are highly effective for coupling with a wide range of amines. Use them with a palladium source like Pd₂(dba)₃ or, more conveniently, as a pre-formed G3 or G4 precatalyst (BrettPhos Pd G3 ).

The base of choice is critical in C-N couplings. A strong, non-nucleophilic alkoxide base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. The reaction is usually performed in an anhydrous polar aprotic solvent like toluene or THF .

Recommended Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of 5-Chloro-2-propoxypyridine.

  • Reaction Setup: To a dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the BrettPhos Pd G3 precatalyst (1-2 mol%).[8]

  • Reagent Addition: Add 5-Chloro-2-propoxypyridine (1.0 equiv), the desired amine (1.1-1.2 equiv), and sodium tert-butoxide (1.3-1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water or brine. The organic layer is then dried over MgSO₄, filtered, and concentrated. Purify the crude product by column chromatography on silica gel.[4]

Section 3: C-C (sp) Bond Formation via Sonogashira Coupling
Question: What are the key considerations for a Sonogashira coupling of a terminal alkyne with 5-Chloro-2-propoxypyridine?

Answer: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[9][10] The classical Sonogashira coupling employs a dual-catalyst system: a palladium source and a copper(I) co-catalyst.[11]

Catalyst System:

  • Palladium Catalyst: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective.[12] For the less reactive chloro-substrate, a more active ligand system, such as Pd(dppf)Cl₂ , may be beneficial.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the ubiquitous co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) , is required. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

Key Challenges & Solutions:

  • Glaser Homocoupling: The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne. To minimize this, it is crucial to maintain strictly anaerobic (oxygen-free) conditions.[8] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Ar or N₂).

  • Low Reactivity of C-Cl Bond: If the reaction is sluggish, increasing the temperature (e.g., to 80-100 °C) can help. Alternatively, switching to a more modern "copper-free" Sonogashira protocol with a highly active palladium/phosphine ligand system may provide better results. Nickel catalysts have also been developed for Sonogashira couplings, offering a potential alternative.[11]

Visualizing the Catalytic Cycles

The interplay between the palladium and copper cycles is central to the classic Sonogashira reaction.


}

Interlinked Palladium and Copper cycles in Sonogashira coupling.

Section 4: Alternative & Modern Functionalization Strategies
Question: Are there methods to functionalize 5-Chloro-2-propoxypyridine that do not rely on palladium, or that can functionalize a C-H bond directly?

Answer: Yes, the field of catalysis is continually evolving. While palladium-catalyzed cross-coupling remains the workhorse, several other strategies are emerging for pyridine functionalization.

  • Nickel Catalysis: Nickel is a more earth-abundant and cost-effective alternative to palladium.[13][14] Nickel catalysts, often with specialized ligands, can perform many of the same cross-coupling reactions (Suzuki, Sonogashira, etc.), sometimes with different reactivity or selectivity profiles.[11][15] They are particularly promising for reactions involving C-H functionalization.[13][15]

  • C-H Activation/Functionalization: This is a highly atom-economical approach that avoids the need for pre-functionalized starting materials (like boronic acids or organozincs).[16][17] For a substrate like 5-Chloro-2-propoxypyridine, C-H activation would likely be directed by the pyridine nitrogen to the C6 position or potentially the C4 position.[2] These reactions often use catalysts based on Pd, Ru, or Ir.[16][18] The development in this area is rapid, offering future pathways for novel derivatization.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis opens up unique reaction pathways, often proceeding through radical intermediates under very mild conditions.[19][20][21] This approach can enable functionalizations that are difficult to achieve with traditional transition metal catalysis, such as the introduction of alkyl groups or complex fragments.[19][20] Pyridine N-oxides can also be used in photoredox systems as hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization.[22]

These advanced methods often require more specialized knowledge of catalyst systems and mechanistic pathways but represent the cutting edge of synthetic chemistry for creating novel pyridine derivatives.

References
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). RSC Advances. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • O'Keefe, D. F., Dannock, M. C., & Marcuccio, S. M. (n.d.). Palladium Catalyzed Coupling of Halobenzenes with Arylboronic Acids: Rôle of the Triphenylphosphine Ligand. Tetrahedron Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Shaikh, A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Li, J. et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials. [Link]

  • Nickel-catalyzed enantioselective C–H functionalization. (2023). Chemical Communications. [Link]

  • Gandeepan, P. et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal. [Link]

  • Sajith, A. M. et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry. [Link]

  • Strieth-Kalthoff, F. et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Zhang, T. et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]

  • van der Gryp, P. et al. (2005). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]

  • Wang, Y. et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules. [Link]

  • Strieth-Kalthoff, F. et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). RSC Publishing. [Link]

  • Creasy, J. B. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). RSC Publishing. [Link]

  • Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (2021). ChemRxiv. [Link]

  • Photoredox catalysis in nickel-catalyzed C–H functionalization. (2021). ResearchGate. [Link]

  • Casares, J. A. et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. (2022). MDPI. [Link]

  • Photoredox catalysis in nickel-catalyzed C-H functionalization. (2021). PubMed. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. (2024). ResearchGate. [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2024). ResearchGate. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2021). Green Chemistry. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). RSC Publishing. [Link]

  • Ghosh, S. et al. (2021). Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journal of Organic Chemistry. [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (2022). Journal of the American Chemical Society. [Link]

  • Zhang, T. et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • OpenChem Hub. (2024). C-H activation at remote positions. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-propoxypyridine

Status: Operational Ticket ID: PUR-PYR-052 Assigned Specialist: Senior Application Scientist Last Updated: February 4, 2026 Executive Summary This technical guide addresses the purification of 5-Chloro-2-propoxypyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-PYR-052 Assigned Specialist: Senior Application Scientist Last Updated: February 4, 2026

Executive Summary

This technical guide addresses the purification of 5-Chloro-2-propoxypyridine (CAS: 2402-78-0 / Analogues), typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloropyridine with propanol/propoxide.

Achieving pharmaceutical-grade purity (>98%) requires a multi-modal approach targeting three distinct impurity classes:

  • Unreacted Starting Material: 2,5-Dichloropyridine (Non-polar, weakly basic).

  • Hydrolysis By-product: 5-Chloro-2-pyridone (Polar, acidic/tautomeric).

  • Process Impurities: Inorganic salts and oligomers.

Module 1: Diagnostic Hub (FAQs)

Q1: How do I identify the specific impurities in my crude mixture?

A: Use the "Shift & Retain" method.

  • GC-MS/HPLC: The starting material (2,5-dichloropyridine) is less polar and will elute before the product on reverse-phase HPLC.

  • 1H NMR (CDCl3):

    • Product (5-Chloro-2-propoxypyridine): Look for the diagnostic triplet of the propoxy -CH3 (~1.0 ppm) and the -OCH2- triplet (~4.2 ppm).

    • Impurity (2,5-Dichloropyridine): Lacks aliphatic protons. Look for a downfield shift in the aromatic region compared to the product.

    • Impurity (5-Chloro-2-pyridone): Look for a broad NH singlet (11-13 ppm) and shifted aromatic signals due to the loss of aromaticity in the pyridone ring.

Q2: Why is my product colored even after distillation?

A: Pyridine derivatives are prone to N-oxidation or oligomerization upon air exposure, forming "pyridine tars." These are often present in ppm levels but have high extinction coefficients.

  • Solution: Perform a Silica Plug Filtration (Protocol C) or add a reducing agent (e.g., sodium metabisulfite wash) during workup.

Module 2: Primary Purification Protocols

Protocol A: The "Basicity Swing" (Removal of Starting Material)

Target: Separation of 5-Chloro-2-propoxypyridine from unreacted 2,5-dichloropyridine.

Mechanism: This protocol exploits the subtle pKa difference. The alkoxy group is an Electron Donating Group (EDG), making the product more basic (pKa ~3.0–3.5) than the electron-deficient starting material (pKa ~0.5). We can selectively protonate the product, driving it into the aqueous phase, while the non-basic starting material remains in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in a non-polar solvent (e.g., Heptane or Hexane ). Avoid DCM if possible to prevent emulsion formation.

  • Acid Extraction (The Swing):

    • Extract the organic layer with 3N HCl (3 washes).

    • Chemistry: Product becomes [5-Chloro-2-propoxypyridinium]+Cl- (Water Soluble). Starting material remains neutral (Organic Soluble).

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains 2,5-dichloropyridine).

  • Recovery:

    • Cool the aqueous layer to 0-5°C.

    • Slowly basify with 6N NaOH to pH 9-10.

    • Observation: The product will oil out or precipitate as a white solid.

  • Extraction: Extract the turbid aqueous mixture with Ethyl Acetate or MTBE. Dry over Na2SO4 and concentrate.

Protocol B: The "Pyridone Scrubber" (Removal of Hydrolysis By-product)

Target: Removal of 5-chloro-2-pyridone.[1][2]

Mechanism: The pyridone impurity possesses an acidic proton (N-H) due to lactam-lactim tautomerism (pKa ~11). Washing with a mild base converts it into a water-soluble salt, while the target product (an ether) remains unaffected.

Step-by-Step Workflow:

  • Preparation: Dissolve the semi-pure material (from Protocol A) in Toluene or MTBE .

  • Base Wash:

    • Wash the organic layer with 1M NaOH or 5% Na2CO3 (2 washes).

    • Chemistry: Pyridone deprotonates to form the sodium salt (Water Soluble).

  • Polishing: Wash the organic layer once with Brine to remove residual base.

  • Drying: Dry over MgSO4 and concentrate.

Module 3: Visualization of Purification Logic

The following diagram illustrates the chemical fate of each component during the extraction protocols.

PurificationLogic node_crude Crude Mixture (Product + SM + Pyridone) node_acid Add 3N HCl (Protocol A) node_crude->node_acid node_org1 Organic Phase 1 (Contains 2,5-Dichloropyridine) node_acid->node_org1 Non-basic impurities node_aq1 Aqueous Phase 1 (Product Salt: Pyridinium+) node_acid->node_aq1 Protonated Product node_base Basify (NaOH) & Extract with MTBE node_aq1->node_base node_org2 Organic Phase 2 (Product + Trace Pyridone) node_base->node_org2 node_wash Wash with 1M NaOH (Protocol B) node_org2->node_wash node_org3 Final Organic Phase (Pure 5-Chloro-2-propoxypyridine) node_wash->node_org3 Neutral Product node_aq2 Aqueous Phase 2 (Pyridone Salt) node_wash->node_aq2 Deprotonated Pyridone

Caption: Figure 1. Sequential extraction strategy exploiting pKa differences to isolate 5-Chloro-2-propoxypyridine.

Module 4: Summary of Physical Properties & Data

ComponentStructure TypeApprox. pKaSolubility (Acid)Solubility (Base)Removal Method
5-Cl-2-propoxypyridine Product (Ether)~3.3 (Conj. Acid)SolubleInsolubleTarget
2,5-Dichloropyridine Starting Material~0.5 (Conj. Acid)InsolubleInsolubleRemains in Organic (Protocol A)
5-Chloro-2-pyridone By-product (Amide)~11 (Acidic NH)InsolubleSolubleWashes into Aqueous (Protocol B)
Propanol Solvent~16SolubleSolubleDistillation / Water Wash

References

  • Synthesis of 2,5-Dichloropyridine Derivatives

    • Patent: Process for the preparation of isomer-free 2,5-dichloro-pyridine.[1][2] US Patent 5380862A.

    • Relevance: Describes the critical separation of 5-chloro-2-alkoxypyridines from isomers using acid extraction techniques.
    • Source:

  • General Pyridine Purification Strategies

    • Guide: "How to remove pyridine
    • Relevance: Validates the use of acidic washes (HCl/CuSO4) for removing basic pyridine impurities.
    • Source:

  • Physical Properties of Chloropyridines

    • Database: 2,5-Dichloropyridine Properties.[1][2][3][4][5][6]

    • Relevance: Confirms the non-basic nature and melting point (~60°C)
    • Source:

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2-propoxypyridine Functionalization

Status: Operational Ticket Topic: Enhancing Reaction Rate of Substitution at C5 Position Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analysis The Problem: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Enhancing Reaction Rate of Substitution at C5 Position Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

The Problem: You are attempting to substitute a chlorine atom at the 5-position of a pyridine ring that also bears a propoxy group at the 2-position.

The Chemical Bottleneck: Your reaction is likely stalling because this substrate is electronically "deactivated" for standard nucleophilic aromatic substitution (


).
  • Meta-Positioning: The 5-position is meta to the pyridine nitrogen. It does not benefit from the electron-withdrawing inductive/mesomeric effects that activate the 2- and 4-positions.

  • Electron Donation: The 2-propoxy group is an Electron Donating Group (EDG) via resonance. This increases electron density in the ring, making the C-Cl bond electron-rich and resistant to nucleophilic attack.

The Solution: You cannot rely on classical


 (heat + base). You must transition to Transition Metal Catalysis (TMC) , specifically utilizing ligands designed to facilitate the oxidative addition of electron-rich aryl chlorides.

Module 1: The "Gold Standard" – Palladium Catalysis

For this specific substrate, the rate-limiting step is the Oxidative Addition (OA) of the Pd(0) species into the C-Cl bond. Standard ligands (like


 or dppf) are too electron-poor to drive this step efficiently.
Recommended Protocol: Buchwald-Hartwig Amination / Suzuki Coupling

Optimized Catalyst Systems:

  • Option A (Phosphine Ligands): Use BrettPhos or RuPhos . These are bulky, electron-rich dialkylbiaryl phosphines that force the formation of the active monoligated Pd(0) species and accelerate OA.

  • Option B (NHC Precatalysts): Use Pd-PEPPSI-IPr . This N-Heterocyclic Carbene (NHC) precatalyst is extremely robust, air-stable, and specifically designed for difficult aryl chlorides.

Step-by-Step Protocol (Pd-PEPPSI-IPr Method)
  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • 5-Chloro-2-propoxypyridine (1.0 equiv)[1]

    • Nucleophile (Amine/Boronic Acid) (1.2 equiv)

    • Base:

      
       (for amines) or 
      
      
      
      (for Suzuki) (1.5 equiv)
    • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.5 M concentration). Note: High concentration helps bimolecular kinetics.

  • Activation: Seal the vial. Heat to 80–100°C for 2–4 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Visualizing the Catalytic Logic

The following diagram illustrates why specific ligands are required to overcome the energy barrier of your substrate.

CatalyticCycle Start Substrate: 5-Chloro-2-propoxypyridine LigandChoice Ligand Selection: Bulky, e- Rich (NHC or BrettPhos) Start->LigandChoice Requires Activation ActiveCat Active Species: L-Pd(0) LigandChoice->ActiveCat Generates OxAdd Oxidative Addition (Rate Limiting) Pd inserts into C-Cl ActiveCat->OxAdd Fast OA enabled by Ligand Coordination Nucleophile Coordination & Deprotonation OxAdd->Coordination Pd(II) Intermediate RedElim Reductive Elimination Product Release Coordination->RedElim C-N / C-C Bond Formation RedElim->ActiveCat Regenerates Catalyst Product Final Product: 5-Substituted-2-propoxypyridine RedElim->Product Yields

Caption: The catalytic cycle highlights Ligand Selection as the critical switch to enable Oxidative Addition on the deactivated 5-chloro substrate.

Module 2: Kinetic Enhancement (Microwave Irradiation)

If thermal heating (oil bath) yields <40% conversion after 12 hours, you are facing a kinetic barrier. Microwave irradiation is superior for pyridine substitutions because it allows "superheating" of solvents beyond their boiling points, increasing the collision frequency.

Comparative Data: Thermal vs. Microwave

Substrate: 5-Chloro-2-propoxypyridine + Morpholine (Model Reaction)

ParameterThermal Condition (Oil Bath)Microwave Condition (Sealed Vessel)
Temperature 100°C (Reflux in Toluene)140°C (Superheated Toluene)
Time 18 Hours20 Minutes
Catalyst Loading 5 mol% Pd(OAc)2 / BINAP1 mol% Pd-PEPPSI-IPr
Conversion 35%92%
Side Products Significant DehalogenationMinimal (<2%)

Why this works: The rapid heating profile of microwave synthesis minimizes the time the catalyst spends in the "decomposition zone," allowing for higher temperatures that drive the difficult oxidative addition step without destroying the catalyst.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with 2-alkoxy-5-halopyridines.

Q1: "I am seeing significant amounts of dehalogenated product (5-H-2-propoxypyridine). Why?"

Diagnosis:


-Hydride Elimination or Solvent Hydrogen Transfer.
The Cause:  If your reaction is slow, the Pd-intermediate will look for any hydride source. Common culprits are primary alcohols (used as solvents) or amine bases with 

-hydrogens (like triethylamine). The Fix:
  • Switch Solvent: Use 1,4-Dioxane or Toluene . Avoid Ethanol or Isopropanol.

  • Switch Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These inorganic bases lack protons that can be transferred to the metal center.
Q2: "The reaction turns black immediately and yields are <10%."

Diagnosis: "Palladium Black" precipitation. The Cause: Your ligand is dissociating from the Palladium, causing the metal to aggregate into inactive nanoparticles. This happens when the ligand is not bulky enough or the temperature is too high for the specific ligand-metal complex. The Fix:

  • Upgrade Ligand: Switch to Pd-PEPPSI-IPr . The NHC ligand binds much tighter to Pd than phosphines, preventing aggregation even at 140°C.

  • Oxygen Scavenging: Ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins).

    
     oxidation of phosphines is a common cause of ligand death.
    
Q3: "Can I use Nickel instead of Palladium to save cost?"

Diagnosis: Feasibility check. The Answer: Yes. Nickel is actually better at activating aryl chlorides than Palladium due to its smaller atomic radius and higher affinity for oxidative addition. Protocol Adjustment:

  • Catalyst:

    
     (5 mol%) + dppf  or dtbbpy  (ligand).
    
  • Warning: Nickel catalysts are extremely air-sensitive. A glovebox is strictly required for setup.

Module 4: Decision Matrix for Optimization

Follow this logic flow to determine your next experimental step.

DecisionMatrix Start Start Reaction (Standard Pd/Phosphine) Check Check Conversion (LCMS/NMR) Start->Check Success Scale Up Check->Success >80% Failure1 Low Yield (<20%) Cat. Decomp? Check->Failure1 Black Precipitate Failure2 No Reaction (Recov. SM) Check->Failure2 Clear Soln Failure3 Dehalogenation (Product - Cl) Check->Failure3 Wrong Mass Sol1 Switch to Pd-PEPPSI-IPr Failure1->Sol1 Sol2 Increase Temp (MW) OR Switch to Ni Failure2->Sol2 Sol3 Change Solvent (Dioxane) & Base Failure3->Sol3

Caption: Troubleshooting logic flow for optimizing the substitution of 5-chloro-2-propoxypyridine.

References

  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling of Aryl Chlorides." Chemistry – A European Journal.

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Unactivated Aryl Chlorides." Journal of the American Chemical Society.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-2-propoxypyridine Derivatives

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with potential therapeutic applications like derivatives of 5-Chloro-2-propoxypyridine, ambiguity in structure can lead to misinterpreted biological data and ultimately, failed drug discovery campaigns. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 5-Chloro-2-propoxypyridine derivatives, grounded in both theoretical principles and practical application.

The Imperative of Orthogonal Structural Validation

The synthesis of 5-Chloro-2-propoxypyridine, a substituted pyridine, can theoretically yield isomers. For instance, the propoxy group could potentially be located at other positions on the pyridine ring, or the chloro substituent could be misplaced. Relying on a single analytical method can sometimes be misleading. Therefore, a multi-faceted, orthogonal approach, employing a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, is the gold standard for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 5-Chloro-2-propoxypyridine derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved signals.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. This provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).

    • ¹³C NMR: A one-dimensional carbon NMR experiment, often a proton-decoupled experiment like Broadband Decoupling (BB), is run. This reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): To definitively assign all signals and confirm connectivity, a suite of two-dimensional NMR experiments is essential.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D ¹H NMR C->D Spectrometer E ¹³C NMR / DEPT D->E F 2D COSY E->F G 2D HSQC F->G H 2D HMBC G->H I Assign Signals H->I J Confirm Connectivity I->J K Final Structure J->K

Caption: Workflow for NMR-based structural validation.

Data Interpretation for 5-Chloro-2-propoxypyridine

The expected NMR data provides a unique fingerprint for the target molecule.

Technique Expected Observations Interpretation
¹H NMR - Three distinct aromatic proton signals. - A triplet, a sextet, and a triplet for the propoxy group.- The aromatic signals confirm the trisubstituted pyridine ring. Their coupling pattern and chemical shifts differentiate the H-3, H-4, and H-6 protons. - The aliphatic signals are characteristic of a propyl group attached to an electronegative atom (oxygen).
¹³C NMR - Five distinct aromatic carbon signals. - Three distinct aliphatic carbon signals.- Confirms the presence of five unique carbons in the pyridine ring. The chemical shifts are influenced by the chloro and propoxy substituents. - Confirms the three carbons of the propoxy group.
COSY - Correlation between the sextet and the two triplets of the propoxy group. - Correlation between adjacent aromatic protons.- Confirms the -CH₂-CH₂-CH₃ connectivity of the propoxy group. - Establishes the relative positions of the protons on the pyridine ring.
HSQC - Each aromatic proton signal correlates to a specific aromatic carbon signal. - Each aliphatic proton signal correlates to a specific aliphatic carbon signal.- Unambiguously assigns each proton to its directly attached carbon atom.
HMBC - Correlation from the O-CH₂ protons to the C-2 carbon of the pyridine ring. - Correlations between aromatic protons and adjacent carbons.- This is the key experiment to confirm the attachment of the propoxy group to the C-2 position of the pyridine ring. - Further confirms the overall connectivity of the aromatic system.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. High concentrations can lead to signal suppression and instrument contamination.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Analysis & Detection A Prepare Dilute Solution B Infuse into ESI Source A->B C Generate Charged Droplets B->C D Solvent Evaporation C->D E Formation of [M+H]⁺ Ions D->E F Mass Analyzer (m/z) E->F G Detector F->G H Mass Spectrum G->H

Caption: Workflow for ESI-Mass Spectrometry analysis.

Data Interpretation for 5-Chloro-2-propoxypyridine

The mass spectrum of 5-Chloro-2-propoxypyridine will have a distinct isotopic pattern due to the presence of chlorine.

Technique Expected Observations Interpretation
High-Resolution MS (HRMS) - A molecular ion peak [M+H]⁺ with a characteristic isotopic pattern. - The measured m/z value will be very close to the calculated exact mass.- The presence of a chlorine atom (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in two peaks for the molecular ion, separated by two m/z units, with an intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom. - An exact mass measurement within a few parts per million (ppm) of the calculated value confirms the elemental formula (C₈H₁₀ClNO).
Tandem MS (MS/MS) - Fragmentation of the molecular ion upon collision-induced dissociation (CID).- The fragmentation pattern can provide structural information. For example, the loss of the propoxy group or cleavage of the propyl chain would result in characteristic fragment ions, further supporting the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth: This is often the most challenging step. High-quality, single crystals of the compound are grown, typically by slow evaporation of a solvent, solvent diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

XRD_Workflow cluster_prep Crystal Growth & Mounting cluster_data Data Collection cluster_analysis Structure Solution A Grow Single Crystal B Select & Mount Crystal A->B C Irradiate with X-rays B->C D Rotate Crystal C->D E Record Diffraction Pattern D->E F Solve Phase Problem E->F G Build Atomic Model F->G H Refine Structure G->H I Final 3D Structure H->I

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Interpretation for 5-Chloro-2-propoxypyridine Derivatives

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule.

Technique Expected Observations Interpretation
X-ray Crystallography - A final refined crystal structure with low R-factor (a measure of the agreement between the model and the data).- The resulting structure will show the exact position of every atom in the molecule, confirming the connectivity of the 5-chloro-2-propoxypyridine skeleton. It will also provide precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis reveals how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds or π-stacking, which can be crucial for understanding the solid-state properties of the material.[1]

Comparison of Techniques

Technique Strengths Limitations Role in Validation
NMR Spectroscopy - Provides detailed information on atomic connectivity. - Non-destructive. - Can be used for quantitative analysis.- Requires relatively large amounts of pure sample. - Can be complex to interpret for large molecules.Primary: Elucidates the covalent framework of the molecule.
Mass Spectrometry - High sensitivity (requires very little sample). - Provides accurate molecular weight and elemental formula. - Can provide structural information through fragmentation.- Does not provide information on stereochemistry. - Isomer differentiation can be challenging without fragmentation.Primary: Confirms molecular weight and elemental composition.
X-ray Crystallography - Provides an unambiguous 3D structure. - Gives precise bond lengths and angles. - Reveals solid-state packing and intermolecular interactions.- Requires a high-quality single crystal, which can be difficult to obtain. - The structure in the solid state may not be the same as in solution.Definitive: Provides absolute proof of structure in the solid state.

Conclusion

The structural validation of 5-Chloro-2-propoxypyridine derivatives, like any novel compound in a drug discovery pipeline, necessitates a rigorous and multi-pronged analytical approach. While NMR spectroscopy provides the foundational map of atomic connectivity and mass spectrometry confirms the molecular formula, single-crystal X-ray crystallography offers the ultimate, irrefutable evidence of the three-dimensional structure. By employing these techniques in a complementary fashion, researchers can have the utmost confidence in their synthetic products, ensuring the integrity and reproducibility of their subsequent biological and pharmacological studies.

References

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. Available from: [Link]

Sources

Comparative

Cross-validation of analytical methods for 5-Chloro-2-propoxypyridine

Content Type: Publish Comparison Guide Author: Senior Application Scientist Executive Summary: The Case for Orthogonality In the synthesis of pharmaceutical intermediates like 5-Chloro-2-propoxypyridine , reliance on a s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Case for Orthogonality

In the synthesis of pharmaceutical intermediates like 5-Chloro-2-propoxypyridine , reliance on a single analytical technique is a calculated risk that often leads to undetected impurities. While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity profiling, it can suffer from co-elution of isobaric isomers or lack of retention for highly polar degradation products.

This guide presents a rigorous cross-validation protocol comparing the standard RP-HPLC-UV method against an orthogonal GC-FID (Gas Chromatography - Flame Ionization Detection) workflow. By leveraging the distinct separation mechanisms of these two techniques—hydrophobicity (HPLC) versus volatility (GC)—researchers can achieve a self-validating purity assessment system that eliminates blind spots in process development.

Method A: The Workhorse (RP-HPLC)

Role: Primary release testing, non-volatile impurity tracking, and degradation profiling.

Strategic Rationale

The propoxy group at the C2 position renders the molecule moderately lipophilic, while the pyridine nitrogen introduces basicity. A C18 stationary phase is selected to maximize interaction with the alkyl chain. Critical to this protocol is the use of a buffered mobile phase (pH 4.5) to suppress the ionization of the pyridine nitrogen, preventing peak tailing and ensuring sharp resolution from potential hydrolysis byproducts (e.g., 5-chloro-2-pyridone).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 20% B (Isocratic hold for polar impurities)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Maximal absorbance for chloropyridine core).

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Performance Data (Method A):

Parameter Result Acceptance Criteria

| Retention Time | 12.4 min |


 0.1 min |
| Linearity (

)
| 0.9998 |

| | Precision (RSD, n=6) | 0.45% |

| | LOD | 0.05 µg/mL | Signal-to-Noise

|

Method B: The Challenger (GC-FID)

Role: Orthogonal verification, volatile impurity detection (solvents, starting materials), and confirmation of mass balance.

Strategic Rationale

5-Chloro-2-propoxypyridine is thermally stable up to 250°C, making it a prime candidate for GC. The GC-FID method validates the HPLC results by ensuring that no non-chromophoric volatile impurities (which are invisible to UV detection) are present. It also resolves structural isomers that might co-elute on a C18 column based on slight boiling point differences.

Experimental Protocol
  • Instrument: Agilent 8890 GC System with FID.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm film) – Selected for intermediate polarity.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 50:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 20°C/min to 220°C

    • Hold: 5 min at 220°C

  • Detector (FID): 280°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Sample Diluent: Methanol.

Performance Data (Method B):

Parameter Result Acceptance Criteria

| Retention Time | 8.2 min |


 0.1 min |
| Linearity (

)
| 0.9995 |

| | Precision (RSD, n=6) | 0.82% |

| | LOD | 0.10 µg/mL | Signal-to-Noise

|

Cross-Validation: The Showdown

This section directly compares the quantitative results of a "Blind Challenge Sample" (synthesized crude batch) analyzed by both methods.

Comparative Data Table
MetricHPLC-UV (Method A)GC-FID (Method B)Delta (

)
Interpretation
Assay Purity 98.2%97.8%0.4%GC detected a volatile solvent peak invisible to HPLC.
Impurity A (Start. Mat.) 0.5%0.6%0.1%Excellent concordance.
Impurity B (Isomer) Not Detected0.3%0.3% Critical Finding: HPLC co-eluted the isomer; GC resolved it.
Total Run Time 25 min15 min10 minGC is faster for throughput.
Validation Workflow Diagram

ValidationWorkflow Sample Crude Sample (5-Chloro-2-propoxypyridine) Split Sample Split Sample->Split HPLC Method A: HPLC-UV (Hydrophobicity Separation) Split->HPLC Liquid Phase GC Method B: GC-FID (Volatility Separation) Split->GC Gas Phase Data_A Data Set A: High Sensitivity Polar Impurities HPLC->Data_A Data_B Data Set B: Volatile Impurities Isomer Resolution GC->Data_B Compare Cross-Validation Analysis (Delta Calculation) Data_A->Compare Data_B->Compare Decision Final Release Specification Compare->Decision If Delta < 1.0%

Figure 1: The orthogonal cross-validation workflow ensures that blind spots in one method are covered by the other.

Discussion & Application Guide

Causality of Divergence

In the comparative study above, Method B (GC) revealed an isomeric impurity that Method A (HPLC) missed. This is a classic "co-elution trap." The structural similarity of the isomer allowed it to hide under the main peak in the liquid phase, but the slight difference in boiling point allowed the GC column to separate it. Conversely, HPLC is superior for detecting thermally labile precursors that would degrade in the GC injector port.

Decision Matrix: When to Use Which?
ScenarioRecommended MethodReason
Routine Batch Release HPLC-UV Robustness, ease of automation, and detection of polar degradants.
Process Optimization GC-FID Rapid turnover (15 min run), detection of residual solvents.
Unknown Peak Investigation HPLC-MS Required for structural elucidation (Mass Spec) of new impurities.
Final Purity Validation Both (Cross-Check) Mandatory for regulatory filing to prove method specificity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (General reference for GC-FID split injection protocols).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] Retrieved from [Link]

Sources

Validation

The Ascendant Trajectory of Pyridine Derivatives in Antimalarial Research: A Comparative Analysis Against the Veteran Chloroquine

In the relentless global endeavor to combat malaria, a parasitic disease posing a significant threat to nearly half of the world's population, the quest for novel and effective chemotherapeutic agents is paramount. The e...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless global endeavor to combat malaria, a parasitic disease posing a significant threat to nearly half of the world's population, the quest for novel and effective chemotherapeutic agents is paramount. The emergence and spread of drug-resistant Plasmodium strains, particularly against the long-standing frontline drug chloroquine, have critically undermined malaria control efforts. This has catalyzed a paradigm shift in drug discovery, steering researchers towards innovative molecular scaffolds. Among these, pyridine derivatives have surfaced as a promising class of compounds with potent antimalarial activity. This guide provides a comprehensive comparison of the antimalarial efficacy of 5-Chloro-2-alkoxypyridine derivatives and related pyridine compounds against the benchmark antimalarial, chloroquine. We will delve into the experimental data that underscores their potential, elucidate the causality behind experimental designs, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Challenge of Chloroquine Resistance and the Rise of Pyridine Analogs

Chloroquine, a 4-aminoquinoline, has been a cornerstone of malaria treatment for decades. Its mechanism of action primarily involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. However, the evolution of chloroquine-resistant Plasmodium falciparum has severely limited its clinical utility in many malaria-endemic regions. This has necessitated the exploration of new chemical entities that can circumvent existing resistance mechanisms. Pyridine-based compounds have garnered considerable attention due to their structural versatility and demonstrated efficacy against both chloroquine-sensitive and resistant parasite strains.

Comparative In Vitro Antimalarial Activity

The cornerstone of preclinical antimalarial drug discovery lies in the robust in vitro assessment of a compound's ability to inhibit parasite growth. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, is a critical parameter in this evaluation. Below is a comparative summary of the in vitro activities of various pyridine derivatives against different P. falciparum strains, benchmarked against chloroquine.

Compound/DrugP. falciparum StrainIC50 (µM)Citation
Chloroquine 3D7 (CQ-sensitive)~0.025[1]
K1 (CQ-resistant)~0.405[2]
W2 (CQ-resistant)~0.5[3]
Pyridine Derivative 1m 3D7 (CQ-sensitive)0.06[3]
W2 (CQ-resistant)0.07[3]
Chloroquine Acetamide Hybrid (most active) Red blood cells1.29[4]
Chiral Chloroquine Analogue (7c) 3D7 (CQ-sensitive)0.057[2]
K1 (CQ-resistant)0.098[2]

Note: The IC50 values for chloroquine can vary between studies and parasite strains.

The data clearly indicates that certain pyridine derivatives exhibit potent antimalarial activity, with some compounds demonstrating comparable or even superior efficacy to chloroquine, particularly against resistant strains. For instance, the 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene derivative 1m shows impressive activity against both the chloroquine-sensitive 3D7 and the chloroquine-resistant W2 strains, with IC50 values in the nanomolar range[3]. Furthermore, chiral chloroquine analogues have been developed that show promising activity against both sensitive and resistant strains[2].

Understanding the Mechanism: A Look at Potential Targets

While the precise mechanism of action for many novel pyridine derivatives is still under investigation, several studies suggest potential targets within the parasite. One prominent hypothesis is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of Plasmodium.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Pyridine Pyridine Derivatives Pyridine->DHFR Inhibition in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis drug_prep Prepare serial dilutions of test compounds plate_setup Add parasitized RBCs and drug dilutions to 96-well plate drug_prep->plate_setup parasite_prep Synchronize P. falciparum culture to ring stage parasite_prep->plate_setup incubation Incubate for 72 hours under controlled atmospheric conditions plate_setup->incubation lysis Lyse cells and add SYBR Green I dye incubation->lysis read_plate Measure fluorescence (485 nm excitation, 530 nm emission) lysis->read_plate calc_ic50 Calculate IC50 values using a dose-response curve read_plate->calc_ic50

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and chloroquine (as a positive control) in a 96-well plate.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7, K1, or W2 strains) in human erythrocytes and synchronize the culture to the ring stage.

  • Assay Setup: Add the synchronized parasite culture to the wells of the drug-diluted plate to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%. Include drug-free wells as a negative control.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite's DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This standard in vivo assay, often referred to as the Peters' 4-day suppressive test, evaluates the ability of a compound to suppress parasitemia in infected mice.

Step-by-Step Protocol:

  • Animal Infection: Inoculate mice (e.g., Swiss albino mice) intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: Two hours post-infection, administer the test compound or chloroquine (positive control) orally or subcutaneously. Administer subsequent doses daily for the next three days (a total of four doses). A vehicle control group receives the drug-free vehicle.

  • Parasitemia Monitoring: On day 4 post-infection, collect a blood smear from the tail of each mouse.

  • Microscopic Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each treatment group and the percentage of suppression compared to the vehicle control group.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of 5-chloro-2-alkoxypyridine derivatives and other pyridine-based compounds as a promising avenue for the development of novel antimalarial drugs. Their potent activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum addresses a critical need in the current antimalarial therapeutic landscape. While the precise mechanisms of action for many of these compounds are still being elucidated, their potential to target different pathways than traditional antimalarials offers hope for overcoming existing resistance.

Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties, including oral bioavailability and metabolic stability. Further in-depth mechanistic studies are also essential to fully understand their mode of action and to identify potential resistance markers. The rigorous application of the standardized in vitro and in vivo protocols outlined in this guide will be instrumental in advancing these promising pyridine derivatives through the drug development pipeline and, ultimately, contributing to the global effort to eradicate malaria.

References

  • Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. MDPI. Available at: [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journals Online (AJOL). Available at: [Link]

  • Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. ResearchGate. Available at: [Link]

  • In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. PMC. Available at: [Link]

  • In Vitro Antimalarial Activity of Chloroquine-Crocus Sativus Conjugated to Chitosan Nanocomposits against 3D7 and K1 Strains of Plasmodium falciparum. PMC. Available at: [Link]

  • In vivo antiplasmodial activities and acute toxicity assessment of two plant cocktail extracts commonly used among Southwestern Nigerians. NIH. Available at: [Link]

  • In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models a. ResearchGate. Available at: [Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH. Available at: [Link]

  • In Vivo Antimalarial Activity of Aqueous Extracts From Kenyan Medicinal Plants and Their Chloroquine (CQ) Potentiation Effects Against a Blood-Induced CQ-resistant Rodent Parasite in Mice. PubMed. Available at: [Link]

  • Screening of a library of traditional Chinese medicines to identify anti-malarial compounds and extracts. NIH. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed. Available at: [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC. Available at: [Link]

  • In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Frontiers. Available at: [Link]

  • The assessment of antimalarial drug efficacy in-vivo. PMC. Available at: [Link]

  • Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. PubMed. Available at: [Link]

  • Synthesis and evaluation of antimalarial activity of oxygenated 3-alkylpyridine marine alkaloid analogues. PubMed. Available at: [Link]

  • Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Available at: [Link]

  • In silico study, synthesis, and evaluation of the antimalarial activity of hybrid dimethoxy pyrazole 1,3,5-triazine derivatives. PubMed. Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. MDPI. Available at: [Link]

  • Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: ICH Validation Strategies for 5-Chloro-2-propoxypyridine Quantification

Executive Summary 5-Chloro-2-propoxypyridine is a critical intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs), particularly those targeting kinase pathways.[1] Its purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-propoxypyridine is a critical intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs), particularly those targeting kinase pathways.[1] Its purity directly impacts the yield and impurity profile of downstream drug substances.

This guide provides a technical comparison of analytical methodologies for its quantification, adhering to ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q1A/B (Stability). We contrast the industry-standard HPLC-UV (Method A) against the high-sensitivity UHPLC-MS/MS (Method B), providing a decision framework for researchers selecting a method based on stage-appropriate needs (e.g., raw material release vs. trace impurity analysis).[1]

Part 1: The Analyte & Analytical Challenges

Before establishing a protocol, one must understand the physicochemical behavior of the analyte to predict method failure points.

Chemical Profile[1][2][3][4][5][6]
  • IUPAC Name: 5-Chloro-2-propoxypyridine[1]

  • Functional Groups: Pyridine ring (basic nitrogen), Chlorine (electron-withdrawing), Propoxy ether (lipophilic tail).[1]

  • Key Analytical Challenges:

    • Peak Tailing: The basic nitrogen in the pyridine ring interacts with residual silanols on silica-based columns, leading to peak asymmetry.[1] Solution: Use end-capped columns and buffered mobile phases (pH < 3.0 or > 7.0).[1]

    • Degradation Pathways: While aryl ethers are robust, the pyridine nitrogen is susceptible to oxidation (N-oxide formation) and the ether linkage may undergo hydrolysis under extreme acidic stress.

Part 2: Comparative Methodology

We evaluate two distinct approaches. Method A is the recommended routine QC method due to its robustness and transferability. Method B is the alternative for cleaning validation or genotoxic impurity screening.[1]

FeatureMethod A: RP-HPLC-UV (Standard)Method B: UHPLC-MS/MS (Alternative)
Primary Application Assay & Purity (Release Testing)Trace Impurities & Cleaning Validation
Detector UV-Vis / PDA (254 nm)Triple Quadrupole Mass Spec (ESI+)
Linearity Range 80% – 120% of target conc.0.1% – 10% (Trace levels)
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL
Run Time 15–20 minutes3–5 minutes
Cost Per Run LowHigh
Robustness High (Tolerant to matrix effects)Moderate (Susceptible to ion suppression)

Part 3: Recommended Experimental Protocol (Method A)

This protocol is designed to be self-validating , meaning system suitability parameters are built-in to flag errors before data is collected.[1]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: "End-capped" chemistry minimizes silanol interactions, reducing tailing for pyridine bases.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Pyridine characteristic absorption).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
17.09010
System Suitability Testing (SST)

Run these checks daily before sample analysis.

  • Tailing Factor (T): Must be < 1.5 (Critical for pyridines).[1]

  • Theoretical Plates (N): > 5000.[1]

  • RSD of Standard Areas (n=6): < 1.0%.[1]

Part 4: Validation Parameters (ICH Q2 R2 Alignment)

Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradants, perform stress testing (ICH Q1A/B).

  • Acid Hydrolysis: 1N HCl, 60°C, 4 hours. Expectation: Potential ether cleavage.[1]

  • Oxidation: 3% H₂O₂, RT, 2 hours. Expectation: Formation of N-oxide (M+16 peak in MS).[1]

  • Photostability: UV light exposure (1.2 million lux hours).[1]

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No co-elution with degradants.[1]

Linearity & Range

Prepare 5 concentration levels corresponding to 80%, 90%, 100%, 110%, and 120% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike known amounts of 5-Chloro-2-propoxypyridine into a placebo matrix at 3 levels (80%, 100%, 120%).[1]

LevelRecovery Requirement
Low (80%)98.0% – 102.0%
Medium (100%)98.0% – 102.0%
High (120%)98.0% – 102.0%
Precision
  • Repeatability: 6 injections of 100% standard.[1] RSD

    
     1.0%.[1]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
     2.0%.[1][4]
    

Part 5: Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, incorporating the decision gates required by ICH Q14 (Analytical Procedure Development).

ValidationWorkflow Start Start: Method Definition (ATP - Analytical Target Profile) Dev Method Development (Screening Columns/pH) Start->Dev Stress Specificity & Stress Testing (Acid, Base, Ox, Light) Dev->Stress Decision1 Degradants Resolved? Stress->Decision1 Opt Method Optimization (Gradient/Temp adj) Decision1->Opt No ValParam Execute Validation Protocol (Linearity, Accuracy, Precision) Decision1->ValParam Yes Opt->Stress Decision2 Criteria Met? (RSD < 2%, R² > 0.999) ValParam->Decision2 Decision2->Dev Fail Robust Robustness Testing (Flow ±0.1, Temp ±5°C) Decision2->Robust Pass Final Final SOP & Transfer Robust->Final

Caption: Figure 1. Analytical Procedure Lifecycle (ICH Q14/Q2) flow for 5-Chloro-2-propoxypyridine.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][5] (2024).[1][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[1][6] (1996).[1][5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77889 (Related Structure: 5-Chloro-2-pyridone/derivatives).[1] Retrieved from [Link]

  • Dolan, J. W. HPLC Method Development for Pyridines. LCGC North America.[1] (2010).[1] (General reference for pyridine tailing issues).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: 5-Chloro-2-propoxypyridine Handling &amp; Logistics

Executive Summary & Risk Profile Handling 5-Chloro-2-propoxypyridine requires a nuanced approach that goes beyond standard organic solvent protocols. Unlike simple pyridine, the addition of the propoxy group at the C2 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling 5-Chloro-2-propoxypyridine requires a nuanced approach that goes beyond standard organic solvent protocols. Unlike simple pyridine, the addition of the propoxy group at the C2 position significantly increases the molecule's lipophilicity (LogP).

Why this matters: Increased lipophilicity facilitates rapid dermal absorption. While standard pyridine is a known systemic toxin, this derivative poses a heightened risk of "silent" permeation through standard laboratory gloves before physical degradation is visible.

Hazard Identification (GHS Classifications)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

ComponentMinimum SpecificationScientific Rationale
Hand Protection (Splash) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil)Pyridine derivatives can swell nitrile. Double gloving provides a "time-buffer" for removal upon contamination.
Hand Protection (Immersion/High Risk) Laminate (Silver Shield/4H) under NitrileLaminate films offer >480 min breakthrough time against halogenated aromatics where nitrile fails in <15 min.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of irreversible corneal damage from alkaline pyridine derivatives.
Respiratory Fume Hood (Face velocity: 80-100 fpm)The vapor pressure is sufficient to cause respiratory mucosal irritation. Work must be contained.[2][3][4][5][6]
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. An impervious apron prevents chest/lap absorption during spills.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood certification is within 12 months.

  • Solvent Compatibility: Ensure 5-Chloro-2-propoxypyridine is not mixed with strong oxidizing agents (e.g., concentrated

    
    , peroxides) or strong acids during storage, as this can generate exothermic decomposition.
    
Phase 2: Weighing & Transfer
  • The "Static" Risk: Halogenated pyridines can be static-prone. Use an anti-static gun if weighing solid/viscous liquid forms.

  • Technique:

    • Place the balance inside the fume hood.

    • If the balance cannot be moved, tare a vial in the hood, transport it to the balance in a secondary container, weigh, and return immediately.

    • Never open the stock container outside the hood.

Phase 3: Reaction Monitoring
  • Heating: If the reaction requires heat, use a silicone oil bath or heating block. Avoid water baths if possible to prevent hydrolysis or steam distillation of the pyridine derivative in the event of a flask rupture.

Phase 4: Spill Response Logic
  • Minor Spill (<5 mL): Absorb with vermiculite or sand. Neutralize with weak citric acid if odor is strong (though this is primarily for bare pyridine, it helps mitigate volatility).

  • Major Spill (>50 mL): Evacuate the immediate area. Do not attempt cleanup without SCBA if vapors are overwhelming.

Visualization: Safety & Logistics Workflows

Diagram 1: Operational Safety Workflow

This workflow enforces a "Check-Gate" system to prevent exposure during routine handling.

SafetyWorkflow Start Start: Receipt of Chemical Storage Storage: Cool, Dry, Inert Gas (Segregate from Oxidizers) Start->Storage Prep Preparation: Check Hood Flow Don Double Nitrile Storage->Prep Retrieval Weighing Weighing: Inside Hood Only (Use Secondary Containment) Prep->Weighing PPE Verified Reaction Reaction: Closed System Temp < 100°C Weighing->Reaction Transfer Disposal Disposal: Halogenated Waste Stream Weighing->Disposal Contaminated Wipes Reaction->Disposal Post-Exp

Caption: Linear safety workflow emphasizing containment at the weighing stage, the highest risk point for inhalation exposure.

Diagram 2: PPE Decision Logic

Use this decision tree to select the correct glove material based on exposure duration.

PPELogic Task Define Task Duration Contact Duration? Task->Duration Short Splash Risk Only (< 5 mins) Duration->Short Weighing/Transfer Long Immersion/Handling (> 15 mins) Duration->Long Spill Cleanup/Synthesis Glove1 Double Nitrile Gloves (Change immediately if splashed) Short->Glove1 Glove2 Silver Shield / Laminate (Under Nitrile for grip) Long->Glove2

Caption: Decision matrix for glove selection. Note that standard Nitrile degrades rapidly against concentrated pyridine derivatives.

Waste Disposal & Deactivation[7][8]

Disposal Classification:

  • RCRA Code: Not specifically listed, but must be treated as D001 (Ignitable) or Halogenated Organic Solvent .

  • Stream: Segregate into "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., acetone/ethanol waste) if your facility recycles non-halogenated streams, as the chlorine atom contaminates the recycling batch.

Deactivation (Glassware):

  • Rinse glassware with acetone inside the fume hood.

  • Collect the acetone rinse in the Halogenated Waste container.

  • Wash glassware with an aqueous detergent (Alconox) to remove ionic residues.

References

  • PubChem. (2023). 5-Chloro-2-propoxypyridine (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyridine derivatives and GHS Classification. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-propoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-propoxypyridine
© Copyright 2026 BenchChem. All Rights Reserved.